N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,2-diphenylacetamide
Description
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,2-diphenylacetamide is a structurally complex molecule featuring a tetrahydrobenzothiophen core fused with a benzothiazole moiety and substituted with a diphenylacetamide group. This compound shares key pharmacophoric elements with bioactive molecules, including hydrogen-bonding acetamide groups and aromatic systems, which are often associated with enzyme inhibition or receptor binding .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2OS2/c32-27(25(19-11-3-1-4-12-19)20-13-5-2-6-14-20)31-29-26(21-15-7-9-17-23(21)33-29)28-30-22-16-8-10-18-24(22)34-28/h1-6,8,10-14,16,18,25H,7,9,15,17H2,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVMJXRMXZDYPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzothiazole and tetrahydrobenzothiophene rings can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: Various functional groups on the compound can be substituted with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives of the benzothiazole and tetrahydrobenzothiophene rings.
Substitution: Introduction of new functional groups such as halides, hydroxyl, or amino groups.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections or cancer.
Material Science: Its unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Core Modifications
Key Observations :
- Substituents such as trifluoromethyl (compound 15, ) or chlorophenyl (compound in ) introduce electron-withdrawing effects, which may modulate electronic properties and metabolic stability.
- The bis-acetamide group in compound 37 could enhance hydrogen-bonding interactions compared to the mono-acetamide in the target compound.
Key Observations :
- Microwave-assisted synthesis (e.g., ) offers higher efficiency and reduced reaction time compared to traditional methods.
- The absence of yield data for the target compound suggests further optimization may be required for scalable synthesis.
Physicochemical and Structural Properties
Hydrogen Bonding and Crystal Packing
- In compound 37 , the bis-acetamide group may form stronger intermolecular hydrogen bonds (N–H⋯O/N), influencing crystallinity and stability.
- Analogs with chlorophenyl groups (e.g., ) exhibit twisted conformations (61.8° dihedral angle between aryl and thiazole rings), which could hinder π-π stacking interactions .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound possesses a complex structure characterized by the presence of a benzothiazole core fused with a tetrahydro-benzothiophene moiety and diphenylacetamide. Its molecular formula is , and it has a molecular weight of approximately 384.55 g/mol. The structural attributes contribute to its interaction with biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Protein Kinases : It has been identified as a potent inhibitor of casein kinase 1 delta (CK1δ), which plays a critical role in various cellular processes including cell cycle regulation and apoptosis. Inhibition of CK1δ has implications for cancer therapy as it may disrupt tumor cell proliferation .
- Anticancer Activity : The compound has shown promising results in cytotoxicity assays against various cancer cell lines. For instance, in studies involving MCF7 breast cancer spheroids, it demonstrated significant cytotoxic effects, indicating its potential as an anticancer agent .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may cross the blood-brain barrier (BBB), making them candidates for neuroprotective therapies in neurodegenerative diseases .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
| Activity | Target/Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| CK1δ Inhibition | Recombinant CK1δ | 0.85 | Potent inhibitor with implications in cancer |
| Cytotoxicity | MCF7 Spheroids | <10 | Significant reduction in cell viability |
| BBB Penetration | PAMPA Assay | Yes | Indicates potential for CNS applications |
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various benzothiazole derivatives including this compound against human cancer cell lines. The results indicated that this compound inhibited cell growth significantly compared to controls, suggesting its potential as a lead compound for further development in oncology .
Case Study 2: Neuroprotection
In vivo studies using Drosophila models expressing human TDP-43 protein showed that treatment with the compound improved motor function and reduced neurodegeneration associated with TDP-43 proteinopathies. This highlights its potential application in treating neurodegenerative diseases such as ALS .
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for success?
The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation : Reacting a benzothiazole derivative (e.g., 2-hydrazinobenzothiazole) with activated carbonyl precursors (e.g., diphenylacetyl chloride) in solvents like ethanol or dichloromethane under reflux (80–100°C) .
- Catalysts : Triethylamine is often used to neutralize HCl byproducts and accelerate nucleophilic acyl substitution .
- Purification : Column chromatography or recrystallization from methanol/acetone mixtures ensures >95% purity .
Q. Key parameters :
| Parameter | Typical Range |
|---|---|
| Solvent | Ethanol, dichloromethane |
| Temperature | 60–100°C (reflux) |
| Reaction Time | 3–12 hours |
| Yield | 45–70% |
Q. What analytical techniques are used to confirm the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify aromatic proton environments and amide bond formation .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for biological assays) and monitors reaction progress .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z: 525.2 [M+H]) .
Q. What is the hypothesized mechanism of action for this compound in biological systems?
The compound likely interacts with enzymes or receptors via:
- π-π stacking : Aromatic benzothiazole and diphenyl groups bind hydrophobic pockets .
- Hydrogen bonding : The amide group forms interactions with catalytic residues (e.g., serine in kinases) .
- Experimental validation: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures binding affinities (K: 10–100 nM) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Design of Experiments (DoE) : Vary solvent polarity, catalyst loading, and temperature. For example, dichloromethane with 10 mol% triethylamine increases yields by 15% compared to ethanol .
- Side reaction mitigation : Use scavengers (e.g., molecular sieves) to absorb water, preventing hydrolysis of intermediates .
- Process analytical technology (PAT) : Real-time monitoring via FT-IR or Raman spectroscopy identifies reaction endpoints .
Q. How can contradictions in biological activity data across studies be resolved?
- Assay standardization : Compare IC values under consistent conditions (e.g., pH 7.4, 37°C) .
- Purity validation : Impurities >2% (e.g., unreacted starting materials) can skew results; re-purify via preparative HPLC .
- Target selectivity profiling : Use kinase panels or proteome-wide affinity capture to identify off-target effects .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses in ATP-binding pockets (e.g., CDK2) .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding energy (ΔG: -8 to -10 kcal/mol) .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with inhibitory activity .
Q. How does the compound’s stability vary under different storage conditions?
Q. What structural modifications enhance selectivity for specific biological targets?
Q. What alternative purification strategies improve scalability for in vivo studies?
- High-throughput crystallization : Screen solvents (e.g., acetone/water) to isolate polymorphs with optimal bioavailability .
- Continuous flow chemistry : Reduces purification time by 50% compared to batch processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
